6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one is a brominated derivative of quinolinone, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one typically involves the bromination of 3,4-dihydroquinolin-2(1H)-one. This can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 3,4-dihydroquinolin-2(1H)-one.
Oxidation Reactions: Oxidation can lead to the formation of quinolinone derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: 3,4-Dihydroquinolin-2(1H)-one.
Oxidation: Various oxidized quinolinone derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms could enhance its binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinolin-2(1H)-one: The parent compound without bromine atoms.
6-Bromo-3,4-dihydroquinolin-2(1H)-one: A mono-brominated derivative.
8-Bromo-3,4-dihydroquinolin-2(1H)-one: Another mono-brominated derivative.
Uniqueness
6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of two bromine atoms, which can significantly alter its chemical and biological properties compared to its mono-brominated or non-brominated counterparts. The dual bromination can enhance its reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
6,8-dibromo-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLXXGCJTGCWIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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